molecular formula C17H17NO2S2 B2821599 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 1706376-59-1

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2821599
M. Wt: 331.45
InChI Key: VCWYPKJYZMACRG-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For example, 2-Acetyl-5-methylthiophene can be prepared by reacting 2-methylthiophene with acetic anhydride .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, 2-Acetyl-5-methylthiophene undergoes a palladium-catalyzed cross-coupling reaction with aryl bromides to form a C-4 arylated product .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary. For example, Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on synthesizing novel heterocyclic compounds from thiophene and benzothiophene derivatives for potential pharmacological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone was investigated for anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This demonstrates a broad interest in developing new therapeutic agents based on heterocyclic chemistry.

Anti-Cancer Activity

A series of thiophene and benzothiophene derivatives was synthesized and evaluated for anti-cancer activity. The study revealed that certain compounds showed significant activity against tumor cell lines, indicating the potential of these derivatives in cancer research (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Anti-Inflammatory Agents

Compounds based on benzo[b]thiophene derivatives have been investigated for their potential as anti-inflammatory agents by inhibiting cell adhesion molecule expression, which plays a crucial role in inflammatory processes (Boschelli et al., 1995). Such studies underline the therapeutic relevance of benzothiophene derivatives in addressing inflammatory diseases.

Organic Photovoltaics

The incorporation of thiophene and benzothiophene derivatives into the design of organic bulk heterojunction solar cells has been explored to enhance the performance and stability of these energy-harvesting devices. The modification of the photoactive layer with specific side chains has been shown to improve power conversion efficiency, demonstrating the potential of these compounds in renewable energy technologies (Chen, Tian, & Chen, 2014).

Catalytic Applications

Research has also extended to the catalytic domain, where benzothiophene derivatives have been used to develop highly active and selective catalysts for chemical reactions, such as the methoxycarbonylation of ethene to produce methyl propanoate, showcasing the versatility of these compounds in synthetic chemistry applications (Clegg et al., 1999).

Safety And Hazards

The safety and hazards of thiophene derivatives can vary depending on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S2/c1-11-7-8-15(21-11)13(20-2)10-18-17(19)16-9-12-5-3-4-6-14(12)22-16/h3-9,13H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWYPKJYZMACRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide

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